molecular formula C19H21F2N3O2 B2951886 N-(2,6-difluorophenyl)-4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidine-1-carboxamide CAS No. 2379988-86-8

N-(2,6-difluorophenyl)-4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidine-1-carboxamide

Cat. No.: B2951886
CAS No.: 2379988-86-8
M. Wt: 361.393
InChI Key: BDAFLEUOYVVMKU-UHFFFAOYSA-N
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Description

N-(2,6-difluorophenyl)-4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidine-1-carboxamide is a complex organic compound characterized by its unique structure, which includes a piperidine ring, a difluorophenyl group, and a methylpyridinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-difluorophenyl)-4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidine-1-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring and the introduction of the difluorophenyl and methylpyridinyl groups. Common synthetic routes include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Difluorophenyl Group: This step often involves nucleophilic substitution reactions using difluorobenzene derivatives.

    Attachment of the Methylpyridinyl Group: This is typically done through etherification reactions, where the pyridinyl group is introduced via nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-difluorophenyl)-4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

N-(2,6-difluorophenyl)-4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidine-1-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2,6-difluorophenyl)-4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,6-difluorophenyl)-4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its difluorophenyl group, in particular, contributes to its stability and reactivity, setting it apart from similar compounds.

Properties

IUPAC Name

N-(2,6-difluorophenyl)-4-[(3-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F2N3O2/c1-13-4-3-9-22-18(13)26-12-14-7-10-24(11-8-14)19(25)23-17-15(20)5-2-6-16(17)21/h2-6,9,14H,7-8,10-12H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDAFLEUOYVVMKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)OCC2CCN(CC2)C(=O)NC3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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